2-Déschloro Aripiprazole

Vue d'ensemble

Description

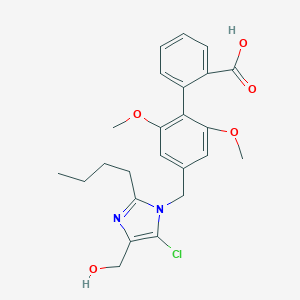

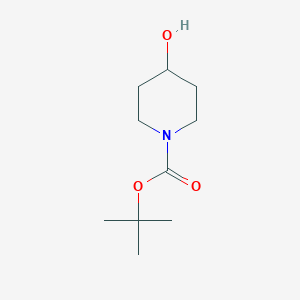

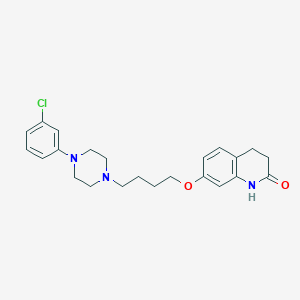

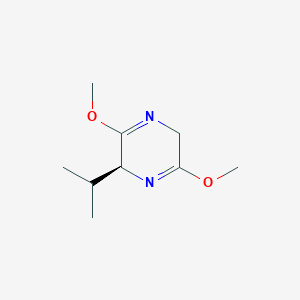

2-Deschloro Aripiprazole is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a quinolinone core and a piperazinyl group attached to a chlorophenyl moiety. It is often used in pharmaceutical research and development due to its potential therapeutic properties.

Applications De Recherche Scientifique

2-Deschloro Aripiprazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

2-Deschloro Aripiprazole, a derivative of Aripiprazole, is likely to share similar targets. Aripiprazole exhibits high affinity for dopamine D2 and D3 , and serotonin 5-HT1a and 5-HT2a receptors . It also has moderate affinity for dopamine D4, serotonin 5-HT2c and 5-HT7, alpha 1-adrenergic and histamine H1 receptors . These receptors play crucial roles in mood regulation, cognition, and behavior.

Mode of Action

Aripiprazole is a partial dopamine (D2) agonist with a high affinity for the D2 receptor but lower intrinsic activity at the D2 receptor than dopamine (DA). It is classified as a Dopamine System Stabiliser (DSS) due to its ability to modulate DA levels in key brain pathways . Depending on DA levels, it can act as either a functional antagonist or agonist . In the presence of excess DA transmission, it can reduce this transmission to lower levels, levels corresponding to its intrinsic activity. In the presence of low DA levels, it can increase DA neurotransmission again to the level of its intrinsic activity .

Biochemical Pathways

Aripiprazole affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . It also binds to human serum albumin (HSA), and the chloro-group linked to the phenylpiperazine ring in the Aripiprazole molecule plays a major role in this binding .

Pharmacokinetics

The interaction of Aripiprazole and structurally related compounds with HSA was examined using equilibrium dialysis, circular dichroism (CD) spectroscopy, fluorescent probe displacement, and an X-ray crystallographic analysis .

Result of Action

The result of Aripiprazole’s action is a reduction in both positive and negative symptoms of disorders like schizophrenia. Aripiprazole has a lower intrinsic effect than dopamine, and therefore, partial agonism of D2 receptors in the mesolimbic pathway is postulated to reduce hyperfunctioning dopaminergic transmission. Aripiprazole’s partial agonism of D2 receptors in the mesocortical pathway increases dopaminergic activity back to normal levels .

Action Environment

The action of 2-Deschloro Aripiprazole, like Aripiprazole, is likely influenced by various environmental factors. It’s worth noting that the chloro-group linked to the phenylpiperazine ring in the Aripiprazole molecule plays a major role in the binding of these ligands to HSA, which could potentially be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

2-Deschloro Aripiprazole interacts with human serum albumin (HSA), a major protein in human blood plasma . The chloro-group linked to the phenylpiperazine ring in the 2-Deschloro Aripiprazole molecule plays a major role in the binding of these ligands to HSA . This interaction is crucial for the compound’s distribution and pharmacological activity.

Molecular Mechanism

It is known that the chloro-group linked to the phenylpiperazine ring in the 2-Deschloro Aripiprazole molecule plays a major role in its binding to HSA . This binding likely influences its molecular mechanism of action.

Temporal Effects in Laboratory Settings

It is known that the compound binds strongly to HSA, suggesting it may have a long half-life in the body .

Dosage Effects in Animal Models

Specific studies on the dosage effects of 2-Deschloro Aripiprazole in animal models are currently lacking. Studies on Aripiprazole have shown dose-dependent effects on locomotion and memory in mice .

Transport and Distribution

2-Deschloro Aripiprazole binds strongly to HSA, which is a major transport protein in the blood . This suggests that the compound may be widely distributed throughout the body.

Subcellular Localization

Given its strong binding to HSA, it is likely that it may be found in areas of the cell where HSA is present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deschloro Aripiprazole typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a butoxyquinolinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Deschloro Aripiprazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinolinone derivatives.

Substitution: Formation of substituted piperazinyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one: Similar structure but with dichlorophenyl instead of chlorophenyl.

Aripiprazole Related Compound G: Another related compound with a similar quinolinone core and piperazinyl group.

Uniqueness

2-Deschloro Aripiprazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in pharmaceutical research and development.

Propriétés

IUPAC Name |

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHUSQIOAKPGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441933 | |

| Record name | AGN-PC-0N6UB0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-82-8 | |

| Record name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203395-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deschloro aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0N6UB0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESCHLORO ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)